![molecular formula C23H44NO4- B12517582 5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane CAS No. 660437-65-0](/img/structure/B12517582.png)
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane: is a complex organic compound with the molecular formula C23H44NO4 . This compound is characterized by its unique structure, which includes a long hydrocarbon chain and a functional group derived from L-norvaline.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane typically involves multiple steps, starting with the preparation of the L-norvaline derivative. The key steps include:
Protection of Functional Groups: Protecting groups are used to shield reactive sites on the L-norvaline molecule.
Formation of the Ester Linkage: The protected L-norvaline is reacted with octadecanol under esterification conditions to form the ester linkage.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ester linkage allows for substitution reactions, where the octadecane chain can be replaced with other alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reactions: Acid or base catalysts are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug delivery agent.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by the functional groups on the L-norvaline moiety, which can form hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane: can be compared with other similar compounds, such as:
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane: This compound has a shorter hydrocarbon chain, which affects its physical and chemical properties.
5-Oxidanidyl-5-oxidanylidenenorvalyllysine: This compound contains a lysine moiety instead of an octadecane chain, leading to different biological activities.
Properties
CAS No. |
660437-65-0 |
|---|---|
Molecular Formula |
C23H44NO4- |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
(4S)-4-amino-5-octadecan-5-yloxy-5-oxopentanoate |
InChI |
InChI=1S/C23H45NO4/c1-3-5-7-8-9-10-11-12-13-14-15-17-20(16-6-4-2)28-23(27)21(24)18-19-22(25)26/h20-21H,3-19,24H2,1-2H3,(H,25,26)/p-1/t20?,21-/m0/s1 |
InChI Key |
HVFXZIGREPBGND-LBAQZLPGSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCC(CCCC)OC(=O)[C@H](CCC(=O)[O-])N |
Canonical SMILES |
CCCCCCCCCCCCCC(CCCC)OC(=O)C(CCC(=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide](/img/structure/B12517525.png)
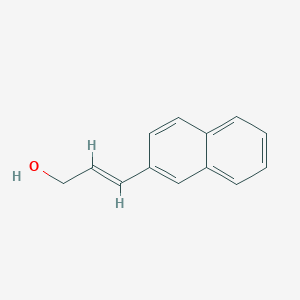
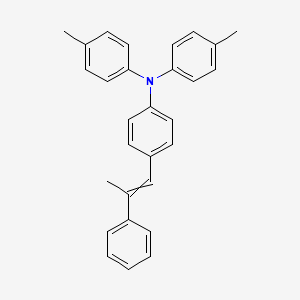
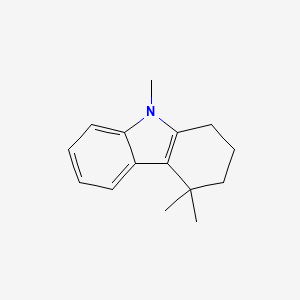

![Silane, (1,1-dimethylethyl)dimethyl[[1-(1-pentynyl)-5-hexenyl]oxy]-](/img/structure/B12517547.png)
![Phosphine, diphenyl[4-(triphenylsilyl)phenyl]-](/img/structure/B12517549.png)

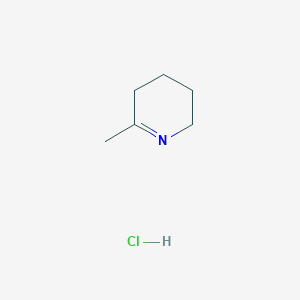
![Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl-](/img/structure/B12517561.png)
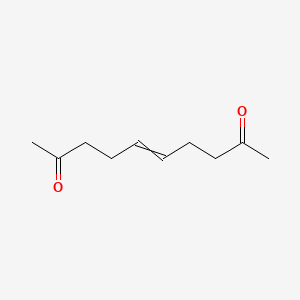
![2-Naphthalenecarboxamide, N-[4-(aminocarbonyl)phenyl]-6-cyano-](/img/structure/B12517568.png)
![1-Methyl-7-phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12517574.png)
![1-Chloro-4-[(4-chlorobutyl)peroxy]butane](/img/structure/B12517576.png)
